Disodium nitroso(oxido)methanesulfonate

Description

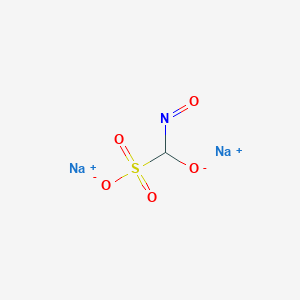

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;nitroso(oxido)methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2NO5S.2Na/c3-1(2-4)8(5,6)7;;/h1H,(H,5,6,7);;/q-1;2*+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBYQAXYILXVOZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N=O)([O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHNNa2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585269 | |

| Record name | Disodium nitroso(oxido)methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61142-90-3 | |

| Record name | Disodium nitroso(oxido)methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways

Oxidative and Reductive Transformations

The interaction of Disodium nitroso(oxido)methanesulfonate with reactive oxygen species (ROS) and reactive nitrogen species (RNS) is not extensively documented in publicly available literature. However, based on its identity as a "Sulpho NONOate" and its known decomposition to produce nitrous oxide (N₂O), its potential interactions can be inferred from the general chemistry of related compounds.

Interactions with Reactive Oxygen Species (ROS)

Specific studies detailing the direct reactions of Disodium nitroso(oxido)methanesulfonate with ROS such as superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), or hydroxyl radicals (•OH) are not readily found. The reactivity of the parent compound would likely be centered on the nitroso group. In the broader context of nitroso compounds, interactions with ROS can lead to complex reaction cascades, potentially involving oxidation of the nitrogen centers. However, without experimental data for this specific molecule, any proposed mechanism remains speculative.

Interactions with Reactive Nitrogen Species (RNS)

Disodium nitroso(oxido)methanesulfonate is known to release nitrous oxide at physiological pH. evitachem.com Nitrous oxide itself is relatively unreactive compared to other RNS like nitric oxide (NO) or peroxynitrite (ONOO⁻). Therefore, the primary interaction with RNS would likely be indirect, stemming from the chemistry of its decomposition products in specific environments. For instance, if the decomposition pathway were to be altered under certain conditions to produce NO, this could then interact with other RNS. However, it is explicitly noted that "Sulpho NONOate" does not produce NO at physiological pH, suggesting its RNS interaction profile is distinct from many other NONOates. evitachem.com

Reaction Kinetics and Reaction Mechanisms

The kinetics of Disodium nitroso(oxido)methanesulfonate decomposition are critically dependent on environmental factors.

pH-Dependent Reactivity Profiles

The stability of Disodium nitroso(oxido)methanesulfonate is highly dependent on pH. It is known to decompose at physiological pH to produce nitrous oxide (N₂O). evitachem.com This characteristic is a defining feature of its reactivity profile. The general mechanism for the decomposition of NONOates involves protonation of the molecule, leading to the release of nitrogen oxides. In the case of "Sulpho NONOate," the decomposition pathway favors the formation of N₂O over NO.

pH-Dependent Decomposition Product of Disodium nitroso(oxido)methanesulfonate

| pH Condition | Major Decomposition Product |

| Physiological pH | Nitrous Oxide (N₂O) |

Table 1: Known decomposition product of Disodium nitroso(oxido)methanesulfonate at physiological pH.

Temperature and Solvent Effects on Reactivity

Specific data on the effects of temperature and solvent on the reactivity of Disodium nitroso(oxido)methanesulfonate are not available in the reviewed literature. A safety data sheet for the compound explicitly states "no data available" for decomposition temperature. chemicalbook.in For the broader class of nitroso compounds, it is generally understood that increased temperature will accelerate the rate of decomposition. The polarity and protic nature of the solvent can also significantly influence the stability and decomposition pathway of NONOates by affecting the protonation step and the solubility of the compound.

Derivatization Chemistry for Functionalization and Research Probes

There is no specific information available in the public domain regarding the derivatization of Disodium nitroso(oxido)methanesulfonate for the purpose of creating functionalized analogues or research probes. The synthesis of NONOates typically involves the reaction of nitric oxide with an amine in a basic solution. In principle, functionalization could be achieved by starting with a functionalized precursor to the methanesulfonate (B1217627) moiety, though no such examples for this specific compound have been documented.

Derivatization Chemistry for Functionalization and Research Probes

Strategies for Carbonyl Derivatization

The derivatization of carbonyl compounds is a cornerstone of analytical and synthetic chemistry, enabling the detection, quantification, and modification of aldehydes and ketones. While direct studies on Disodium nitroso(oxido)methanesulfonate for this purpose are not extensively documented, the known reactivity of related nitroso compounds and diazeniumdiolates provides a framework for potential derivatization strategies. These strategies often involve the reaction of the carbonyl group with a nucleophilic agent to form a stable adduct, which can then be analyzed.

One plausible, albeit indirect, pathway involves the in-situ generation of a reactive species from Disodium nitroso(oxido)methanesulfonate that can then interact with carbonyl compounds. For instance, the chemistry of related compounds suggests that under specific conditions, diazeniumdiolates can release nitric oxide (NO) or other reactive nitrogen species. These species can subsequently react with enolates derived from carbonyl compounds to form new diazeniumdiolate products. rsc.org This process effectively derivatizes the original carbonyl compound.

A more direct approach for derivatization involves the use of hydrazine-based reagents. A common and well-established method for the derivatization of carbonyl compounds is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). epa.govthermofisher.com This reaction proceeds via a nucleophilic addition of the hydrazine (B178648) to the carbonyl carbon, followed by dehydration to form a stable 2,4-dinitrophenylhydrazone. These derivatives are typically colored and can be readily analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with UV/Vis detection. epa.govthermofisher.com While not a direct reaction of Disodium nitroso(oxido)methanesulfonate, this strategy is a fundamental technique for carbonyl derivatization and serves as a benchmark for comparison.

Fluorescent labeling is another powerful strategy for the detection of carbonyl compounds at trace levels. psu.edu Chiral derivatizing agents containing a hydrazine or amine moiety can react with carbonyls to form diastereomers that can be separated and quantified using HPLC with fluorescence detection. psu.edu This approach is particularly valuable for the analysis of biologically active carbonyl-containing molecules.

Table 1: General Strategies for Carbonyl Derivatization

| Derivatization Strategy | Reagent Type | Resulting Derivative | Analytical Technique |

| Hydrazone Formation | Hydrazines (e.g., DNPH) | Hydrazone | HPLC-UV/Vis |

| Fluorescent Tagging | Fluorescent Hydrazines/Amines | Fluorescent Adduct | HPLC-Fluorescence |

| Enolate-NO Reaction | Nitric Oxide Source/Enolate | Diazeniumdiolate | Mass Spectrometry |

Nucleophilic Substitution Reactions in Derivatization

The structure of Disodium nitroso(oxido)methanesulfonate, featuring a methanesulfonate group attached to the diazeniumdiolate, suggests that it can participate in nucleophilic substitution reactions. The methanesulfonate group is a well-known good leaving group in such reactions. nih.govnih.gov In the context of derivatization, a nucleophile could attack the molecule, leading to the displacement of the methanesulfonate and the formation of a new, derivatized product.

The reactivity of O-substituted diazeniumdiolates with nucleophiles has been studied, providing a model for the potential behavior of Disodium nitroso(oxido)methanesulfonate. For example, O-arylated diazeniumdiolates undergo nucleophilic aromatic substitution (SNAr) reactions where a nucleophile attacks the aromatic ring, leading to the displacement of the diazeniumdiolate. nih.govnih.gov In the case of Disodium nitroso(oxido)methanesulfonate, the substitution would likely occur at the sulfur atom of the sulfonate group, or potentially at the nitrogen or oxygen atoms of the diazeniumdiolate core, depending on the reaction conditions and the nature of the nucleophile.

The efficiency of the nucleophilic substitution is dependent on several factors, including the strength of the nucleophile and the stability of the leaving group. The methanesulfonate anion is a relatively stable leaving group, which would facilitate such reactions.

Table 2: Potential Nucleophilic Substitution Reactions for Derivatization

| Nucleophile | Potential Reaction Site | Leaving Group | Potential Product |

| Thiolates (R-S⁻) | Sulfur of Sulfonate | Methanesulfonate | Thio-substituted Diazeniumdiolate |

| Alkoxides (R-O⁻) | Sulfur of Sulfonate | Methanesulfonate | Alkoxy-substituted Diazeniumdiolate |

| Amines (R-NH₂) | Sulfur of Sulfonate | Methanesulfonate | Amino-substituted Diazeniumdiolate |

These nucleophilic substitution pathways offer a versatile method for modifying the structure of Disodium nitroso(oxido)methanesulfonate, thereby creating a range of derivatives. These derivatives could be designed to have specific properties, such as enhanced stability, or to incorporate a chromophore or fluorophore for analytical purposes. For instance, reaction with a fluorescent amine could yield a derivatized molecule that is readily detectable at low concentrations.

Advanced Analytical Methodologies and Spectroscopic Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental for isolating Disodium nitroso(oxido)methanesulfonate from complex matrices. Due to the compound's non-volatile and polar nature, High-Performance Liquid Chromatography (HPLC) is the primary separation technique, while Gas Chromatography (GC) can be employed following specific derivatization procedures.

HPLC is a powerful tool for the analysis of non-volatile N-nitroso compounds. nih.gov However, direct analysis of Disodium nitroso(oxido)methanesulfonate can be challenging due to its potential lack of a strong UV chromophore, which would result in poor sensitivity. nih.govnih.gov To overcome this, derivatization strategies are employed to attach a UV-absorbing or fluorescent tag to the molecule, significantly enhancing detection capabilities. nih.govnih.gov

Several derivatization reagents are effective for methanesulfonates. Dithiocarbamate (B8719985) salts, such as sodium dibenzyldithiocarbamate (B1202937) (BDC) and N,N-diethyldithiocarbamate (DDTC), are used to create derivatives with strong UV absorbance, enabling sensitive detection by HPLC-UV. nih.govnih.gov The reaction typically involves nucleophilic substitution, where the methanesulfonate (B1217627) acts as a leaving group. A patent describes a method where methanesulfonates are derivatized with a dithiocarbamate reagent in an N,N-dimethylacetamide solvent system, with the pH adjusted to the neutral-to-alkaline range to facilitate the reaction. google.com

For specific detection of the N-nitroso functional group, HPLC systems can be interfaced with a Thermal Energy Analyzer (TEA). nih.gov The TEA is a highly selective and sensitive detector for N-nitroso compounds, making it ideal for confirming the presence of the nitroso moiety and quantifying the compound in complex mixtures. nih.gov Post-column reaction techniques have been developed that allow the use of aqueous HPLC mobile phases with a TEA detector, which is crucial for analyzing water-soluble compounds like Disodium nitroso(oxido)methanesulfonate. nih.gov

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Derivatization Reagent | Sodium dibenzyldithiocarbamate (BDC) nih.govnih.gov | N,N-diethyldithiocarbamate (DDTC) nih.gov |

| Stationary Phase | C18 reverse-phase column nih.gov | Reverse-phase column nih.gov |

| Mobile Phase | Acetonitrile/Water gradient nih.gov | Isocratic or gradient elution nih.gov |

| pH Regulator | NaOH aqueous solution nih.gov | Not specified |

| Detection | UV Absorbance (e.g., 277 nm) google.com | UV Absorbance nih.gov |

Direct GC analysis of Disodium nitroso(oxido)methanesulfonate is not feasible due to its high polarity and lack of volatility as a salt. Therefore, derivatization is a mandatory step to convert the analyte into a volatile and thermally stable compound suitable for GC separation. semanticscholar.org

One established strategy for analyzing methanesulfonates involves derivatization with sodium iodide to generate the corresponding volatile iodoalkane, which can then be analyzed by GC. google.com For the nitroso functionality, derivatization can proceed via denitrosation followed by reaction with a suitable agent. For example, some methods for nitrosamine (B1359907) analysis involve denitrosation and subsequent reaction to form a more stable and detectable derivative. researchgate.net

GC is most powerfully applied when coupled with Mass Spectrometry (GC-MS). This combination provides excellent separation and definitive identification based on the mass-to-charge ratio of the derivatized analyte and its fragmentation patterns. researchgate.net For trace analysis of methanesulfonates, GC-MS operating in selective ion monitoring (SIM) mode offers high sensitivity and specificity. researchgate.net

| Parameter | Typical Setting |

|---|---|

| Derivatization | Conversion to volatile derivative (e.g., iodoalkane) google.com |

| Column | DB-5 (5%-phenyl-95%-dimethylpolysiloxane) capillary column researchgate.net |

| Carrier Gas | Helium researchgate.net |

| Injection Mode | Splitless or Split |

| Detector | Mass Spectrometer (MS) researchgate.net |

| Ionization Mode | Electron Impact (EI) researchgate.net |

Spectroscopic and Spectrometric Characterization

Spectroscopic methods are indispensable for the definitive structural elucidation and functional group analysis of Disodium nitroso(oxido)methanesulfonate.

A ¹H NMR spectrum would be expected to show a singlet for the methyl (CH₃) protons of the methanesulfonate group. The chemical shift of this singlet would provide information about the electronic environment of the methyl group. Similarly, a ¹³C NMR spectrum would display a signal for the methyl carbon. The presence of these signals would confirm the methanesulfonate backbone. Advanced NMR techniques, such as Heteronuclear Single Quantum Correlation (HSQC), could be used to correlate the proton and carbon signals, further solidifying the structural assignment. europa.eu NMR remains one of the most powerful tools for elucidating the precise connectivity of atoms in complex molecules. europa.eu

UV-Visible (UV-Vis) spectroscopy is a fundamental detection method in analytical chemistry, particularly in conjunction with HPLC. ijprajournal.com The principle of UV-Vis spectroscopy is based on the absorption of light by a molecule, which promotes electrons from a ground state to an excited state. ijprajournal.com While Disodium nitroso(oxido)methanesulfonate may have some UV absorbance, it may not be sufficient for sensitive quantification at trace levels.

The primary role of UV-Vis spectroscopy in the analysis of this compound is as a detector following chemical derivatization. taylorfrancis.comresearchgate.net As discussed in the HPLC section, derivatization reactions are designed to introduce a potent chromophore into the analyte. nih.gov The resulting derivative exhibits strong absorbance at a specific wavelength, typically in the 200-400 nm range, allowing for highly sensitive detection and quantification based on Beer's Law. ijprajournal.com The choice of derivatization reagent dictates the maximum absorbance wavelength (λmax) of the resulting product. nih.govgoogle.com

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov For Disodium nitroso(oxido)methanesulfonate, MS would be used to confirm the molecular mass of the anion, [CH₃S(O)(NO)O]²⁻, and its sodiated forms.

Furthermore, tandem mass spectrometry (MS/MS) can be used to probe the compound's structure by fragmenting the molecular ion and analyzing the resulting product ions. The fragmentation pattern provides a structural fingerprint. For a nitroso compound, a characteristic fragmentation pathway is the loss of the nitroso group (a neutral loss of 30 Da, corresponding to NO). researchgate.net The fragmentation of the methanesulfonate portion would also yield characteristic ions. This detailed fragmentation analysis helps to confirm the presence and connectivity of the different functional groups within the molecule. researchgate.netresearchgate.net

| Fragment Ion | Proposed Neutral Loss | Significance |

|---|---|---|

| [M - NO]⁻ | NO (30 Da) | Indicates presence of a nitroso group researchgate.net |

| [SO₃]⁻• | CH₃NO | Indicates cleavage of the C-S bond |

| [CH₃SO₂]⁻ | NO₂ | Indicates a rearrangement and loss of NO₂ |

Electrochemical Methods for Redox Potential Determination

The redox potential of a chemical compound provides crucial insight into its tendency to accept or donate electrons, a fundamental aspect of its chemical reactivity. For Disodium nitroso(oxido)methanesulfonate, a compound that belongs to the class of nitroxyl (B88944) (HNO) donors, electrochemical methods are pivotal in characterizing its redox behavior. While direct electrochemical studies on Disodium nitroso(oxido)methanesulfonate are not extensively documented in publicly available literature, a comprehensive understanding can be derived from the analysis of its close structural and functional analog, Disodium trioxodinitrate, commonly known as Angeli's salt.

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of such compounds. CV involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction processes of the analyte.

A study by Amatore et al. in 2007 utilized voltammetry at platinized carbon fiber microelectrodes to investigate the decomposition mechanism of Angeli's salt. nih.gov This research demonstrated that under aerobic conditions at neutral and slightly alkaline pH, Angeli's salt decomposes to produce nitroxyl (HNO), nitrite (B80452) (NO₂⁻), and nitric oxide (NO). nih.gov While this study focused on the identification of decomposition products, the principles of voltammetry employed are directly applicable to the determination of the parent compound's redox potential.

The redox potential of a substance is typically determined from the midpoint potential (E°') in a reversible or quasi-reversible cyclic voltammogram, which is the average of the anodic (oxidation) and cathodic (reduction) peak potentials. For irreversible processes, more complex analyses of the voltammogram are required to estimate the formal potential.

In the context of nitroxyl donors, the electrochemical oxidation is a key characteristic. Research on various nitroxyl radicals has shown that their formal potentials can be determined using cyclic voltammetry. researchgate.net These studies often explore the relationship between the molecular structure and the redox potential, providing a framework for predicting the electrochemical behavior of related compounds. researchgate.net

For instance, the development of electrochemical sensors for HNO detection often relies on the specific redox properties of HNO and its interaction with a mediator molecule on the electrode surface. One such sensor utilizes a cobalt porphyrin-modified electrode. The detection mechanism involves the binding of HNO to the cobalt center, followed by an electrochemical oxidation of the resulting complex, which generates a measurable current. This illustrates how the redox chemistry of HNO, the product of donors like Disodium nitroso(oxido)methanesulfonate, is central to its electrochemical analysis.

Applications in Chemical and Biological Research in Vitro Focus

Utilization as a Reagent in Organic Synthesis

While extensively studied for its biological effects, Angeli's salt also serves as a reagent in specific organic transformations. Its reactivity allows for the formation of new carbon-nitrogen bonds and the conversion of certain functional groups.

Role in Carbon-Nitrogen Bond Formation

The primary application of Angeli's salt in carbon-nitrogen bond formation involves its reaction with alkyl halides. This reaction provides a pathway for the synthesis of aldoximes. The proposed mechanism suggests a direct N-alkylation of the Angeli's salt anion by the alkyl halide. This initial step forms an N-alkylated intermediate which is unstable and subsequently decomposes. The decomposition process is thought to generate a C-nitroso compound, which then rapidly tautomerizes to the more stable aldoxime, with nitrite (B80452) being formed as a byproduct. nih.gov

This transformation represents a method for converting alkyl halides into aldoximes, which are valuable intermediates in organic synthesis, for example, in the preparation of nitriles. nih.gov

Application in Functional Group Transformations

Angeli's salt is notably used for the transformation of aldehydes into hydroxamic acids. This reaction, which forms the basis of the Angeli-Rimini test for aldehydes, proceeds through a mechanism analogous to the reaction with alkyl halides. nih.govwikipedia.org The reaction involves the nucleophilic addition of the Angeli's salt anion to the carbonyl carbon of the aldehyde. This addition forms an unstable tetrahedral intermediate. nih.gov This intermediate then decomposes, leading to the formation of a hydroxamic acid and a nitrite byproduct. nih.gov

The conversion of aldehydes to hydroxamic acids is a significant functional group transformation, as hydroxamic acids are an important class of compounds with applications in various fields, including medicinal chemistry. wordpress.comnih.gov

| Starting Material | Product | Transformation Type |

|---|---|---|

| Primary Alkyl Halide | Aldoxime | Carbon-Nitrogen Bond Formation |

| Aldehyde | Hydroxamic Acid | Functional Group Transformation |

Role in Nitric Oxide (NO) Chemistry and Signaling Pathways (In Vitro Studies)

A significant area of research on Angeli's salt revolves around its decomposition to produce reactive nitrogen species, primarily nitroxyl (B88944) (HNO), and its subsequent interactions in biological systems. It is one of the most widely used donors for studying the chemistry and biology of HNO in vitro. nih.gov

Investigation as a Nitric Oxide Donor

Angeli's salt is well-characterized as a donor of nitroxyl (HNO) under physiological conditions. nih.gov Its decomposition is a pH-dependent, first-order process. sigmaaldrich.com In the pH range of 4 to 8, it decomposes to release HNO and nitrite (NO₂⁻). nih.gov Below pH 4, the decomposition pathway changes, and it primarily generates nitric oxide (NO). nih.gov

The rate of decomposition of Angeli's salt to produce HNO is relatively constant between pH 4 and 8. nih.gov This predictable release has made it an invaluable tool for in vitro studies investigating the physiological and pathological roles of HNO. In some contexts, particularly in the presence of heme proteins, the released HNO can be converted to NO. sigmaaldrich.com

| pH Range | Primary Reactive Nitrogen Species Released | Decomposition Kinetics |

|---|---|---|

| > 8 | Stable | Slow decomposition |

| 4 - 8 | Nitroxyl (HNO) and Nitrite (NO₂⁻) | First-order, pH-independent rate constant (k ≈ 6.8 x 10⁻⁴ s⁻¹ at 25°C) |

| < 4 | Nitric Oxide (NO) | Rate increases with decreasing pH |

Study of its Interactions with Peroxynitrite (In Vitro)

The chemical behavior of the reactive species generated from Angeli's salt has been compared to that of peroxynitrite (ONOO⁻), a potent and reactive nitrogen species formed from the reaction of NO and superoxide (B77818). In vitro studies have shown that the reactive intermediate formed from the aerobic decomposition of Angeli's salt exhibits distinct chemical properties from authentic peroxynitrite. nih.gov

However, under certain in vitro conditions, particularly in the presence of oxygen, the nitroxyl released from Angeli's salt can react to form an oxidant with reactivity similar to peroxynitrite. This has been observed in the oxidation of substrates like dihydrorhodamine 123. frontiersin.orgresearchgate.net The composition of the buffer can significantly impact the observed chemistry, highlighting the importance of experimental conditions in interpreting the results of such in vitro studies. nih.gov

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the fundamental electronic properties of molecules. These calculations provide a basis for understanding molecular stability, reactivity, and spectroscopic characteristics.

Studies on Piloty's acid have utilized methods like DFT (with functionals such as B3LYP) and Møller–Plesset second-order perturbation theory (MP2) to optimize molecular geometries and analyze electronic structures. researchgate.net Key properties derived from these calculations include the energies and distributions of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to visualize charge distributions and predict sites for electrophilic and nucleophilic attack. For the Piloty's acid anion, these calculations help to elucidate its propensity to decompose and release HNO. researchgate.netnih.gov Computational evidence suggests that the N-deprotonated tautomer is energetically favored, which is a key step in the reaction mechanism. nih.gov

Table 6.1.1: Representative Frontier Molecular Orbital Energies This table presents typical HOMO, LUMO, and energy gap values for related organic molecules, as calculated by DFT methods. Such data is crucial for assessing the molecule's reactivity.

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.646 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| ELUMO | -1.816 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| Energy Gap (ΔE) | 4.830 | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. |

Data are illustrative based on values reported for similar organic molecules like quinoline, calculated at the B3LYP/6-31+G(d,p) level of theory. scirp.org

Molecular Dynamics Simulations for Conformational Analysis

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and the energy differences between them. While static quantum chemical calculations can identify stable conformers, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules in solution, including conformational changes and interactions with solvent molecules over time. researchgate.netrsc.org

For Piloty's acid, DFT calculations have identified at least six stable conformations, with the most stable form adopting an anti configuration where the N-H bond points away from the hydroxyl group. researchgate.net Other low-energy gauche states are facilitated by weak intramolecular hydrogen bonds. researchgate.net

Although specific MD simulation studies on the nitroso(oxido)methanesulfonate anion are not prominent in the literature, the methodology is well-established. An MD simulation would typically involve placing the anion in a simulation box filled with explicit solvent molecules (e.g., water) and solving Newton's equations of motion for every atom in the system. researchgate.netmdpi.com This approach would allow for the study of:

The stability of different conformers in an aqueous environment.

The dynamics of the solvent shell around the anion.

The time evolution of key dihedral angles, providing a picture of the molecule's flexibility.

The potential energy surface explored by the molecule as it moves and changes shape.

Such simulations are critical for bridging the gap between static gas-phase calculations and the dynamic reality of molecules in solution. irjweb.com

Prediction of Reactivity and Reaction Pathways

A primary focus of computational studies on Piloty's acid and its analogues is to predict their reactivity, particularly the mechanism of nitroxyl (B88944) (HNO) release. This decomposition is pH-dependent, typically occurring under basic conditions. nih.govnih.gov

Theoretical calculations support a two-step mechanism: researchgate.netnih.gov

Deprotonation: A rapid acid-base reaction where the N-hydroxysulfonamide is deprotonated at the nitrogen atom, forming the corresponding anion.

S-N Bond Cleavage: A slower, rate-determining step involving the heterolytic cleavage of the sulfur-nitrogen bond, which releases HNO and a sulfinate anion (e.g., benzenesulfinate (B1229208) for Piloty's acid).

DFT calculations are used to map the potential energy surface of this reaction, identifying the transition states and calculating the activation energy barriers for each step. osti.gov Studies have shown that these barriers are of a moderate height, consistent with the observed reaction rates. researchgate.net The calculated energy barriers for the reaction of HNO with various nucleophiles correlate well with experimentally determined reaction rates, validating the predictive power of the computational models. osti.gov For instance, the calculated energy barrier for the reaction of HNO with 1,3-dimethylbarbituric acid is 50.93 kJ/mol. osti.gov The bond dissociation energy of the H-NO bond itself is computationally estimated to be only around 50 kcal/mol, highlighting its relative weakness and propensity for cleavage. mdpi.com

Table 6.3.1: Calculated Activation Energies for HNO Reactions This table shows computationally determined Gibbs free energy barriers for the reaction of HNO with various C-nucleophiles, demonstrating how theory is used to quantify reactivity.

| Reacting C-Nucleophile | Calculated Energy Barrier (kJ/mol) | Computational Method |

|---|---|---|

| 1-(4-methoxybenzyl)-2,4-piperidinedione | 41.34 | B2PLYP-D3/6-311+(2df,2p) |

| 1,3-dimethylbarbituric acid | 50.93 | B2PLYP-D3/6-311+(2df,2p) |

| Barbituric acid | 64.65 | B2PLYP-D3/6-311+(2df,2p) |

| Meldrum's acid | 70.15 | B2PLYP-D3/6-311+(2df,2p) |

| 2-thiobarbituric acid | 76.28 | B2PLYP-D3/6-311+(2df,2p) |

Data from a kinetic study on HNO reactivity. osti.gov

Spectroscopic Property Simulations

Computational methods are invaluable for interpreting and predicting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions.

Vibrational Spectroscopy (IR): DFT calculations are routinely used to compute harmonic vibrational frequencies. researchgate.net These calculated frequencies help in the reliable assignment of experimental infrared (IR) and Raman spectra. For complex molecules, visual comparison can be subjective, so quantitative methods are used to correlate computed and experimental spectra. acs.org For Piloty's acid, calculations have been used to assign the N-O stretching vibration, a key mode for tracking its chemistry. umich.edu In related heme-HNO complexes, DFT calculations have predicted the N-O stretching frequency with good accuracy compared to experimental data.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate UV-Visible absorption spectra. scirp.org These simulations predict the wavelength of maximum absorption (λmax) and help assign the absorption bands to specific electronic transitions, such as n → π* or π → π* transitions.

Table 6.4.1: Calculated vs. Experimental Spectroscopic Data for a Heme-HNO Complex This table illustrates the accuracy of DFT calculations in predicting key spectroscopic parameters for a model iron-porphyrin complex containing a coordinated HNO ligand.

| Property | Experimental Value | Calculated Value |

|---|---|---|

| ν(N-O) stretch (cm-1) | 1393 | 1384 |

| 1H NMR shift (δH, ppm) | 15.2 | 14.97 |

| Fe-N bond length (Å) | 1.81 | 1.802 |

| N-O bond length (Å) | 1.25 | 1.250 |

Data for a myoglobin (B1173299) model complex, demonstrating the synergy between experimental and computational spectroscopy.

Future Directions and Emerging Research Areas

Development of Next-Generation Analogues

The development of next-generation analogues of Disodium nitroso(oxido)methanesulfonate is a promising area of research. The goal is to synthesize new molecules with tailored nitric oxide release profiles, enhanced stability, and specific targeting capabilities. Research in this area is likely to focus on modifying the core structure to control the rate and duration of NO release. For instance, the synthesis of derivatives of methanesulfonic acid through the substitution of hydrogen atoms on the methyl group has been explored for other applications, and similar principles could be applied here. uni-koeln.de

Future research could lead to the development of analogues with different sensitivities to environmental triggers, such as pH, light, or specific enzymes, allowing for more controlled and localized NO delivery. The creation of polymeric N-nitrosamines, for example, has been shown to offer advantages in terms of stability and NO payload over small molecule donors. nih.gov This approach could be adapted for Disodium nitroso(oxido)methanesulfonate to create novel therapeutic agents. A review of recent advancements discusses the design and synthesis of such polymeric N-nitrosamines for various therapeutic applications, which could serve as a roadmap for developing analogues of Disodium nitroso(oxido)methanesulfonate. nih.gov

| Potential Analogue Class | Key Feature | Potential Advantage |

| Polymeric Conjugates | Covalent linkage to a polymer backbone | Enhanced stability, controlled release, higher NO payload |

| Photo-activated Analogues | NO release triggered by specific wavelengths of light | Precise spatial and temporal control of NO delivery |

| Enzyme-activated Analogues | Release of NO in the presence of specific enzymes | Targeted delivery to specific tissues or cell types |

| Hybrid NO-Donors | Combination with other active pharmaceutical ingredients | Synergistic therapeutic effects |

Integration with Advanced Materials Science

The integration of Disodium nitroso(oxido)methanesulfonate and its future analogues into advanced materials is a significant area for future research. The development of NO-releasing materials for biomedical applications is a rapidly growing field. frontiersin.org Polymeric materials that can release NO offer the potential to improve the biocompatibility of medical devices, promote wound healing, and prevent infections. nih.govnih.gov

For instance, Disodium nitroso(oxido)methanesulfonate could be incorporated into polymer scaffolds to create NO-releasing coatings for cardiovascular stents, catheters, and other implantable devices. The localized release of NO could help to prevent thrombosis and inflammation, major complications associated with such devices. Research on polymethacrylate-based NO donors has demonstrated the feasibility of creating such materials. acs.org The development of NO-releasing polymeric materials has shown promise in preclinical studies, but further innovation is needed to translate these findings to clinical applications. nih.gov

| Material Type | Potential Application | Benefit of NO Release |

| Polymeric Films and Coatings | Medical device coatings (stents, catheters) | Reduced thrombosis and inflammation |

| Hydrogels | Wound dressings | Enhanced wound healing, antimicrobial effects |

| Nanoparticles | Drug delivery systems | Targeted NO delivery to diseased tissues |

| 3D-Printed Scaffolds | Tissue engineering | Promotion of angiogenesis and tissue regeneration |

High-Throughput Screening in Chemical Biology

High-throughput screening (HTS) is a powerful tool in drug discovery and chemical biology for testing large numbers of compounds for their biological activity. bmglabtech.com Disodium nitroso(oxido)methanesulfonate can be utilized in HTS assays in several ways. Firstly, it can serve as a tool compound to validate assays designed to identify modulators of nitric oxide signaling pathways. nih.gov Its predictable NO release profile makes it a reliable positive control in such screens.

Secondly, HTS can be employed to screen libraries of compounds for their ability to modulate the NO-releasing properties of Disodium nitroso(oxido)methanesulfonate or its analogues. This could lead to the discovery of novel enhancers or inhibitors of NO release, providing new tools for controlling NO-based therapies. The methodologies for HTS are well-established, involving automated systems for sample handling and data acquisition, which can be adapted for this purpose. bmglabtech.comnih.gov

Furthermore, HTS platforms can be used to identify new therapeutic applications for Disodium nitroso(oxido)methanesulfonate and its derivatives. By screening these compounds against a wide range of biological targets, researchers may uncover unexpected activities and open up new avenues for drug development. nih.gov

| HTS Application | Objective | Example Assay |

| Assay Validation | To confirm the functionality of an NO-sensitive assay | Measuring the activation of a fluorescent NO sensor |

| Modulator Screening | To identify compounds that alter NO release | Quantifying NO levels in the presence of library compounds |

| Target Identification | To discover new biological targets for NO-donors | Phenotypic screening of cell-based assays |

Interdisciplinary Research Opportunities

The future development and application of Disodium nitroso(oxido)methanesulfonate will be driven by interdisciplinary collaborations. The convergence of chemistry, materials science, biology, and medicine will be essential to unlock the full potential of this compound.

For example, the development of "smart" NO-releasing materials will require the expertise of polymer chemists and materials scientists to design and synthesize the materials, while biologists and pharmacologists will be needed to evaluate their efficacy and safety in relevant biological models. frontiersin.org Similarly, the use of Disodium nitroso(oxido)methanesulfonate in advanced therapeutic strategies, such as combination therapies for cancer, will necessitate close collaboration between chemists, cancer biologists, and clinicians. tandfonline.com

The study of nitrosamine (B1359907) impurities in pharmaceuticals, a topic of significant regulatory focus, also presents an interdisciplinary challenge where analytical chemists and toxicologists must work together. youtube.com While Disodium nitroso(oxido)methanesulfonate is used as a research tool, understanding the broader context of nitroso compounds is crucial. The formation of genotoxic N-nitroso compounds from dietary sources is another area of interdisciplinary research involving food science, toxicology, and medicine. mdpi.com

| Collaborating Disciplines | Research Focus | Potential Outcome |

| Chemistry & Materials Science | Synthesis of novel NO-releasing polymers | Advanced biomaterials with improved biocompatibility |

| Biology & Engineering | Development of NO-releasing medical devices | Innovative treatments for cardiovascular diseases |

| Pharmacology & Oncology | Combination therapies with NO-donors | More effective cancer therapies |

| Analytical Chemistry & Toxicology | Safety and impurity profiling of nitroso compounds | Enhanced drug safety and regulatory standards |

Q & A

Basic Research Questions

Q. What synthetic routes and characterization methods are employed for disodium nitroso(oxido)methanesulfonate in laboratory settings?

- Synthesis : Acyloxy nitroso compounds, such as disodium nitroso(oxido)methanesulfonate, are typically synthesized via oxidation of oximes in the presence of carboxylic acids. For example, cyclohexanone oxime oxidation with lead tetraacetate yields analogous nitroso compounds .

- Characterization : Infrared (IR) spectroscopy identifies monomeric forms via N=O stretching vibrations (~1500 cm⁻¹). Proton and carbon NMR confirm structural integrity, while X-ray crystallography resolves the "nitroxyl-like" bent configuration of nitroso groups .

Q. How can the stability of disodium nitroso(oxido)methanesulfonate be experimentally evaluated under varying pH conditions?

- Methodology : Conduct hydrolysis kinetics studies using buffered solutions across a pH range (e.g., pH 2–10). Monitor nitrous oxide (N₂O) formation via gas chromatography or chemiluminescence, as N₂O is a dimerization product of nitroxyl (HNO). Rate constants (k) are derived from pseudo-first-order kinetics, with pH dependence indicating acid/base-catalyzed pathways .

Q. Which spectroscopic techniques are essential for structural elucidation of disodium nitroso(oxido)methanesulfonate?

- Key Techniques :

- IR Spectroscopy : Detects functional groups (e.g., sulfonate S=O, nitroso N=O).

- NMR : ¹H and ¹³C NMR identify proton environments and carbon hybridization.

- X-ray Crystallography : Resolves bond angles and spatial arrangement, critical for confirming nitroso geometry .

Advanced Research Questions

Q. How can contradictions in hydrolysis kinetics data for disodium nitroso(oxido)methanesulfonate be resolved under divergent experimental conditions?

- Analysis : Variability in hydrolysis rates arises from pH, temperature, and acyl group structure. Use multivariate regression to isolate contributing factors. For example, steric hindrance from bulky acyl groups slows hydrolysis, while low pH accelerates HNO release. Cross-validate findings with isotopic labeling (e.g., ¹⁵N) to track intermediate formation .

Q. What computational models predict the biological activity or carcinogenic risk of disodium nitroso(oxido)methanesulfonate?

- Methodology : Apply Quantitative Structure-Activity Relationship (QSAR) models like TOPS-MODE. Calculate bond contributions (e.g., nitroso group electronegativity) to identify structural alerts (SAs) linked to carcinogenicity. Validate against experimental data (e.g., rat bioassays) and adjust for variables like administration route and metabolic pathways .

Q. How do solvent systems and catalyst design influence the regioselectivity of disodium nitroso(oxido)methanesulfonate in organic reactions?

- Approach : Study solvent polarity effects (e.g., dichloromethane vs. THF) on reaction pathways. For catalytic applications, design silver-BINAP complexes (1:1 or 2:1 ligand ratios) to modulate O- vs. N-nitroso aldol selectivity. Use X-ray crystallography to correlate catalyst structure with reactivity .

Q. What analytical strategies detect and quantify degradation byproducts (e.g., N₂O) from disodium nitroso(oxido)methanesulfonate in environmental systems?

- Techniques :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify N₂O emissions using isotopic standards (e.g., ¹⁵N₂O).

- Chemiluminescence : Monitor real-time HNO release in aqueous matrices.

- Environmental Impact : Relate N₂O levels to global warming potential (GWP) using IPCC AR5 metrics (265× CO₂ equivalence over 100 years) .

Methodological Considerations

- Data Contradictions : Address conflicting results (e.g., variable hydrolysis rates) by standardizing experimental protocols (pH, temperature) and using high-purity reagents.

- Advanced Instrumentation : Leverage hyphenated techniques (e.g., LC-MS/MS) for trace analysis of nitroso derivatives, as described in analytical workflows for similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.